4-Methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide
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Overview
Description
4-Methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide is an organic compound with the molecular formula C17H15N5O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide typically involves the reaction of 6-methyl-1,2,4-triazolo[3,4-a]phthalazine with 4-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave-mediated synthesis has been shown to reduce unwanted byproducts and eliminate the need for hazardous solvents, making it a more environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
4-Methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide involves the inhibition of specific enzymes or proteins. The compound binds to the active site of the target enzyme, blocking its activity and thereby disrupting the associated biological pathway. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-4-methoxy-N-methyl-3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide
- N-butyl-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide
Uniqueness
4-Methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its methoxy and sulfonamide groups contribute to its ability to interact with various biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
766526-61-8 |
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Molecular Formula |
C17H15N5O3S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-methoxy-3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H15N5O3S/c1-10-12-5-3-4-6-13(12)16-19-20-17(22(16)21-10)14-9-11(26(18,23)24)7-8-15(14)25-2/h3-9H,1-2H3,(H2,18,23,24) |
InChI Key |
REAMNSLVMIPBBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=C(C=CC(=C3)S(=O)(=O)N)OC)C4=CC=CC=C14 |
solubility |
8.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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